6,7-dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes methoxy groups, a prop-2-en-1-yl side chain, and a sulfanylidene group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves several steps. One common method includes the reaction of 6,7-dimethoxy-2-aminobenzamide with prop-2-en-1-yl isothiocyanate under specific conditions to form the desired quinazolinone derivative. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base like triethylamine. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the sulfanylidene group to a thiol group.
Scientific Research Applications
6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the modulation of cell growth and apoptosis. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone derivatives, such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds share a similar core structure but differ in functional groups and side chains.
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds have been studied for their anticancer properties and exhibit different mechanisms of action compared to quinazolinones.
The uniqueness of 6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O3S |
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Molecular Weight |
278.33 g/mol |
IUPAC Name |
6,7-dimethoxy-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H14N2O3S/c1-4-5-15-12(16)8-6-10(17-2)11(18-3)7-9(8)14-13(15)19/h4,6-7H,1,5H2,2-3H3,(H,14,19) |
InChI Key |
DFQRRBBJVACWOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CC=C)OC |
Origin of Product |
United States |
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